N-Methyl-N-(4-nitrophenyl)octanamide

Catalog No.
S15035352
CAS No.
67522-14-9
M.F
C15H22N2O3
M. Wt
278.35 g/mol
Availability
In Stock
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N-Methyl-N-(4-nitrophenyl)octanamide

CAS Number

67522-14-9

Product Name

N-Methyl-N-(4-nitrophenyl)octanamide

IUPAC Name

N-methyl-N-(4-nitrophenyl)octanamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3

InChI Key

GVZQSHYXIICJLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

N-Methyl-N-(4-nitrophenyl)octanamide is an organic compound with the molecular formula C15H22N2O3C_{15}H_{22}N_{2}O_{3} and a molecular weight of approximately 278.35 g/mol. The compound features a long hydrophobic octanamide chain, which contributes to its unique properties, alongside a nitrophenyl group that enhances its reactivity. The presence of the nitro group (-NO2) on the aromatic ring significantly influences the compound's electronic characteristics, making it a subject of interest in various chemical and biological studies.

, primarily involving nucleophilic substitutions and hydrolysis. For instance, studies have shown that this compound undergoes basic hydrolysis in the presence of micellar catalysts, where the reaction rate is influenced by the nature of the micellar counter ion used (e.g., cetyltrimethylammonium bromide or fluoride) . The nitrophenyl group is particularly reactive towards nucleophiles due to the electron-withdrawing effect of the nitro substituent, facilitating reactions such as nucleophilic aromatic substitution.

The synthesis of N-Methyl-N-(4-nitrophenyl)octanamide can be achieved through several methods. One common approach involves acylation reactions where an amine reacts with an acyl chloride or an acid anhydride. For example, starting from 4-nitroaniline and octanoyl chloride under basic conditions can yield the desired amide product. The reaction typically requires careful control of temperature and pH to ensure high yields and purity of the final product.

N-Methyl-N-(4-nitrophenyl)octanamide has potential applications in various fields, including:

  • Pharmaceutical Chemistry: As a precursor or intermediate in drug development.
  • Organic Synthesis: Utilized in synthesizing other complex organic molecules.
  • Catalysis: Investigated for its role in micellar catalysis and enhancing reaction rates in organic reactions .

Interaction studies involving N-Methyl-N-(4-nitrophenyl)octanamide focus on its reactivity with different nucleophiles and electrophiles. Research indicates that the compound can form stable complexes with various ions and small molecules, which may influence its solubility and reactivity profile. The interactions are often studied using spectroscopic techniques to understand better how modifications to the structure affect its chemical behavior.

Several compounds share structural similarities with N-Methyl-N-(4-nitrophenyl)octanamide, including:

  • N-Methyl-N-(3-nitrophenyl)octanamide: Similar structure but with a different position for the nitro group; may exhibit different reactivity.
  • N,N-Dimethyl-4-nitroaniline: Contains a dimethyl substitution instead of an octanamide chain; often studied for its electronic properties.
  • N-Octylaniline: Lacks the nitro group but shares the octyl chain; useful for comparing hydrophobic interactions.

Comparison Table

Compound NameStructural FeaturesUnique Properties
N-Methyl-N-(4-nitrophenyl)octanamideNitro group at para positionEnhanced reactivity due to nitro
N-Methyl-N-(3-nitrophenyl)octanamideNitro group at meta positionDifferent electronic properties
N,N-Dimethyl-4-nitroanilineDimethyl substitutionMore soluble in polar solvents
N-OctylanilineNo nitro groupFocus on hydrophobic interactions

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

278.16304257 g/mol

Monoisotopic Mass

278.16304257 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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